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molecular formula C16H18O3 B8784508 1-Methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene CAS No. 5405-95-8

1-Methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene

Cat. No. B8784508
M. Wt: 258.31 g/mol
InChI Key: SDTORDSXCYSNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07462721B2

Procedure details

For example, 3-hydroxy-furo[3,4-b]pyridine-5,7-dione 28.11 (German Patent 4343923) is reacted in tetrahydrofuran solution at 50° with 4-methoxybenzyl bromide and potassium carbonate, to give the 4-methoxybenzyl ether 28.12. The product is then converted, as described above, into the silyl-protected bicyclic ester 28.13. The 4-methoxybenzyl ether is then removed by reaction with dichlorodicyanobenzoquinone in dichloromethane at ambient temperature, as described in Tet. Lett., 27,3651, 1986, to give the phenol 28.14. The product is then reacted in tetrahydrofuran solution with a dialkyl bromomethyl phosphonate 29.15 (Lancaster) and potassium carbonate, to produce the phosphonate 28.16; the product is then converted, by desilylation, amide formation, bromination, reaction with methylamine and carbamate formation, using the procedures described above, into the hydroxyamide 28.17.
Name
3-hydroxy-furo[3,4-b]pyridine-5,7-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]2[C:10](=O)[O:9][C:8](=O)[C:5]2=N[CH:7]=1.[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19]Br)=[CH:17][CH:16]=1.[C:23](=O)([O-])[O-:24].[K+].[K+]>O1CCCC1>[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][O:24][CH2:23][C:3]2[CH:2]=[CH:7][C:8]([O:9][CH3:10])=[CH:5][CH:4]=2)=[CH:17][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
3-hydroxy-furo[3,4-b]pyridine-5,7-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C(=NC1)C(OC2=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CBr)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(COCC2=CC=C(C=C2)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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